(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride
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Overview
Description
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropyl group attached to an oxadiazole ring, which is further connected to a methanesulfonyl fluoride group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the oxadiazole ring, followed by the introduction of the cyclopropyl group. The final step involves the sulfonylation reaction to attach the methanesulfonyl fluoride group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The industrial process also emphasizes the purification and isolation of the final product to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may allow for the development of new drugs with improved efficacy and safety profiles.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The methanesulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The oxadiazole ring and cyclopropyl group contribute to the compound’s overall stability and reactivity, allowing it to effectively engage with its targets.
Comparison with Similar Compounds
Similar Compounds
- (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride
- (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
Uniqueness
Compared to similar compounds, (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride stands out due to the presence of the methanesulfonyl fluoride group. This functional group imparts unique reactivity and stability, making the compound suitable for a wider range of applications. Additionally, the combination of the cyclopropyl group and oxadiazole ring enhances its overall chemical properties, distinguishing it from other related compounds.
Properties
IUPAC Name |
(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O3S/c7-13(10,11)3-5-8-6(12-9-5)4-1-2-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJOPGSVYNBNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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